Superior In Vitro Potency Against Enterobacteriaceae and Enterococci
Cefpirome demonstrates a quantifiable advantage in in vitro activity against key Gram-negative and Gram-positive pathogens. Compared to a panel of third-generation cephalosporins, cefpirome achieved higher susceptibility rates across multiple clinically significant species [1]. Critically, cefpirome is the only cephalosporin to exhibit in vitro activity against enterococci, a feature that distinguishes it from cefepime and all earlier-generation cephalosporins [2].
| Evidence Dimension | In vitro antimicrobial susceptibility (% susceptible isolates) and species coverage |
|---|---|
| Target Compound Data | E. coli (87% susceptible), Klebsiella spp. (84%), Enterobacter spp. (88%), Proteus spp. (97%), S. typhi (98%), MSSA (86%), Enterococci spp. (82% susceptible) [1]. |
| Comparator Or Baseline | Third-generation cephalosporins (ceftazidime, cefoperazone, ceftizoxime, ceftriaxone): E. coli (61%), Klebsiella spp. (56%), Enterobacter spp. (59%), Proteus spp. (92%), S. typhi (96%), MSSA (59%), Enterococci (72%) [1]. |
| Quantified Difference | Absolute improvement in susceptibility rates: E. coli (+26%), Klebsiella spp. (+28%), Enterobacter spp. (+29%), Proteus spp. (+5%), S. typhi (+2%), MSSA (+27%), Enterococci (+10%) [1]. |
| Conditions | Multicenter in vitro study of 1,300 clinical isolates in Pakistan, using NCCLS disk diffusion and agar dilution methods [1]. |
Why This Matters
This data directly supports the selection of cefpirome over older cephalosporins for empirical therapy when higher rates of susceptibility to Enterobacteriaceae and MSSA are required, and uniquely, when enterococcal coverage is desired without resorting to combination therapy.
- [1] Hafeez S, Izhar M, Ahmed A, Zafar A, Naeem M. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria. J Pak Med Assoc. 2000;50(8):250-252. View Source
- [2] Giamarellou H. Fourth generation cephalosporins in the antimicrobial chemotherapy of surgical infections. J Chemother. 1999;11(6):486-493. doi:10.1179/joc.1999.11.6.486 View Source
